1H-imidazole-4-sulfonyl chloride
Overview
Description
1H-Imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H3ClN2O2S and a molecular weight of 166.59 g/mol . It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
1H-Imidazole-4-sulfonyl chloride is a chemical compound with the empirical formula C3H3ClN2O2S Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazoles typically interact with their targets through the formation of hydrogen bonds and π-π stacking interactions . The sulfonyl chloride group may also undergo nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target molecules .
Biochemical Pathways
Imidazoles are known to play key roles in a variety of biochemical processes, including the synthesis of nucleic acids and proteins, energy metabolism, and signal transduction .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, suggest that it may have good bioavailability .
Result of Action
It is known that imidazoles can have a wide range of biological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of imidazole with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the imidazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to form sulfonic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation of the sulfonyl chloride group.
Scientific Research Applications
1H-Imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
- 1H-Indazole-5-sulfonyl chloride
- Pyridine-3-sulfonyl chloride
- 1-Methylimidazole-2-sulfonyl chloride
Comparison: 1H-Imidazole-4-sulfonyl chloride is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other sulfonyl chlorides, it offers distinct advantages in terms of selectivity and functional group compatibility .
Properties
IUPAC Name |
1H-imidazole-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S/c4-9(7,8)3-1-5-2-6-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCZCMCHRWGSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596893 | |
Record name | 1H-Imidazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58767-51-4 | |
Record name | 1H-Imidazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-imidazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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